2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[44]nonan-2-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common method includes the activation of a hydroxyl group towards nucleophilic substitution via reaction with methanesulfonyl chloride or PPh3-CBr4 system . This pathway is used to create various functional derivatives, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonyl chloride, PPh3-CBr4, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one involves its interaction with molecular targets through its functional groups. The hydroxymethyl and amino groups play crucial roles in its reactivity and binding to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: Shares a similar spirocyclic structure and hydroxymethyl group.
N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes: Another spirocyclic compound with different functional groups.
Uniqueness
2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-amino-1-[8-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-10(2)12(15)13(18)16-6-5-14(9-16)4-3-11(7-14)8-17/h10-12,17H,3-9,15H2,1-2H3 |
InChI Key |
IPZLJBLCLWPKBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CCC(C2)CO)N |
Origin of Product |
United States |
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